molecular formula C11H13NO4 B1194109 4-Nitrophenyl trimethylacetate CAS No. 4195-17-9

4-Nitrophenyl trimethylacetate

Cat. No.: B1194109
CAS No.: 4195-17-9
M. Wt: 223.22 g/mol
InChI Key: QADVJDGFQGNSIF-UHFFFAOYSA-N
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Description

4-Nitrophenyl trimethylacetate is an organic compound with the molecular formula C11H13NO4. It is a derivative of trimethylacetic acid and 4-nitrophenol. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic studies.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl trimethylacetate is cytoplasmic aldehyde dehydrogenase . This enzyme plays a crucial role in the oxidation of aldehydes to carboxylic acids, a key process in the metabolism of many substances within the cell.

Mode of Action

This compound interacts with its target through a process known as hydrolysis . This reaction is catalyzed by cytoplasmic aldehyde dehydrogenase in the presence of various modifiers such as NAD+, NADH, propionaldehyde, chloral hydrate, diethylstilboestrol, and p-nitrobenzaldehyde .

Biochemical Pathways

The hydrolysis of this compound leads to the production of 4-nitrophenol and trimethylacetic acid . This reaction is part of the broader aldehyde dehydrogenase pathway, which is involved in the metabolism of aldehydes and other related compounds.

Result of Action

The hydrolysis of this compound by aldehyde dehydrogenase results in the production of 4-nitrophenol and trimethylacetic acid . These products can then participate in further metabolic reactions within the cell.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain modifiers can affect the rate of hydrolysis catalyzed by aldehyde dehydrogenase . .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl trimethylacetate plays a significant role in biochemical reactions, primarily through its interaction with enzymes. One of the key enzymes that catalyze the hydrolysis of this compound is cytoplasmic aldehyde dehydrogenase. This enzyme, in the presence of cofactors such as NAD+, NADH, propionaldehyde, chloral hydrate, diethylstilboestrol, and p-nitrobenzaldehyde, facilitates the breakdown of this compound . The hydrolysis reaction results in the formation of 4-nitrophenol and trimethylacetic acid, which can be quantitatively measured to assess enzyme activity.

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzyme-catalyzed reactions. In cells, the hydrolysis of this compound can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes such as cytoplasmic aldehyde dehydrogenase can modulate the levels of reactive aldehydes and other metabolites, thereby affecting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by specific enzymes. The compound binds to the active site of enzymes like cytoplasmic aldehyde dehydrogenase, where it undergoes nucleophilic attack by water molecules. This reaction results in the cleavage of the ester bond, producing 4-nitrophenol and trimethylacetic acid. The hydrolysis reaction is influenced by various cofactors and modifiers, which can enhance or inhibit the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that the hydrolysis of this compound can lead to a gradual decrease in its concentration, which may affect the accuracy of enzyme assays and other biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can exhibit toxic effects, including alterations in enzyme activity, disruption of metabolic pathways, and potential damage to tissues and organs. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by enzymes such as cytoplasmic aldehyde dehydrogenase. The hydrolysis reaction produces 4-nitrophenol and trimethylacetic acid, which can further participate in various metabolic processes. The compound’s interaction with enzymes and cofactors can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function. The distribution of this compound can also be affected by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes. The localization of this compound can influence its stability, reactivity, and overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl trimethylacetate can be synthesized through the esterification of 4-nitrophenol with trimethylacetic acid (pivalic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include the purification of the product through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding 4-nitrophenol and trimethylacetic acid.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Hydrolysis: Water, enzymes (e.g., carboxypeptidase Y), mild acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Amines or alcohols, organic solvents like dichloromethane, and catalysts such as triethylamine.

Major Products Formed:

    Hydrolysis: 4-Nitrophenol and trimethylacetic acid.

    Reduction: 4-Aminophenyl trimethylacetate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl trimethylacetate is widely used in scientific research due to its role as a substrate in enzymatic assays. It is particularly useful in studying the catalytic activity of enzymes such as carboxypeptidase Y and cytoplasmic aldehyde dehydrogenase . The compound’s hydrolysis can be monitored spectrophotometrically by measuring the release of 4-nitrophenol, which absorbs strongly at 400 nm.

In addition to enzymatic studies, this compound is used in the development of biochemical assays for drug discovery and in the investigation of enzyme kinetics

Comparison with Similar Compounds

    4-Nitrophenyl acetate: Similar to 4-nitrophenyl trimethylacetate but with an acetate group instead of a trimethylacetate group.

    4-Nitrophenyl butyrate: Contains a butyrate group instead of a trimethylacetate group.

    4-Nitrophenyl palmitate: Contains a palmitate group instead of a trimethylacetate group.

Comparison: this compound is unique due to its bulky trimethylacetate group, which can influence the steric interactions in enzymatic reactions. This makes it a valuable tool for studying enzymes with large active sites or those that are sensitive to steric hindrance. In contrast, compounds like 4-nitrophenyl acetate and 4-nitrophenyl butyrate have smaller ester groups, which may result in different enzymatic activity and reaction rates.

Properties

IUPAC Name

(4-nitrophenyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADVJDGFQGNSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194707
Record name 4-Nitrophenyl trimethylacetate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4195-17-9
Record name 4-Nitrophenyl 2,2-dimethylpropanoate
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Record name 4-Nitrophenyl trimethylacetate
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Record name 4-Nitrophenyl trimethylacetate
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Record name p-nitrophenyl pivalate
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Synthesis routes and methods

Procedure details

161.1 mmol (19.48 g) of pivaloyl chloride are added, at 0° C., to a solution of 107.8 mmol (15 g) of 4-nitrophenol in 250 ml of pyridine. The reaction mixture is stirred for 72 hours at ambient temperature. The reaction mixture is evaporated in vacuo and the oily residue is diluted with ethyl acetate and then washed with aqueous hydrochloric acid solution (0.1N) and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-nitrophenyl trimethylacetate used to study carboxypeptidase Y?

A: this compound acts as a substrate for carboxypeptidase Y, meaning the enzyme can catalyze its breakdown. This compound is particularly useful for studying the enzyme's mechanism because its hydrolysis produces 4-nitrophenol, which can be easily monitored through spectrophotometry due to its distinct absorbance change at 400 nm [, , ]. This allows researchers to measure the enzyme's activity and investigate the steps involved in the catalytic process.

Q2: What key finding regarding carboxypeptidase Y was made possible using this compound?

A: By observing the kinetics of this compound hydrolysis by carboxypeptidase Y, researchers were able to provide evidence for the existence of an acyl-enzyme intermediate in the reaction mechanism []. This means the reaction proceeds through a step where the trimethylacetyl group from the substrate becomes covalently attached to the enzyme before being released as trimethylacetic acid. This finding was significant because it provided crucial insight into the detailed catalytic mechanism of carboxypeptidase Y.

Q3: Did studying the reaction of carboxypeptidase Y with this compound reveal anything about the enzyme's structure?

A: Yes, using this compound, studies were able to investigate the roles of specific amino acid residues in the active site of carboxypeptidase Y [, ]. By analyzing the effects of pH and isotopic substitution (using deuterium in place of hydrogen) on the reaction rates, researchers could infer the pKa values of key catalytic groups involved in the enzyme's mechanism. Additionally, these studies revealed the presence of a group in the enzyme's active site with a pKa around 5.1 that, while not crucial for activity, does influence the rate of the reaction [].

  1. Douglas, K. T., Nakagawa, Y., & Kaiser, E. T. (1975). Mechanistic studies of carboxypeptidase Y. Kinetic detection of an acyl-enzyme intermediate in trimethylacetate esterase action. Journal of the American Chemical Society, 97(21), 6478–6482.
  2. Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase from yeast. Large scale preparation and the application to COOH-terminal analysis of peptides and proteins. The Journal of Biological Chemistry, 248(10), 2296–2302.
  3. Lowe, G., & Yuthavong, Y. (1971). Kinetic specificity of carboxypeptidase A in ester hydrolysis. The Biochemical Journal, 124(1), 107–115.

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